4-Oxo-1-(2-(trifluoromethyl)phenyl)cyclohexanecarbonitrile
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Overview
Description
4-Oxo-1-(2-(trifluoromethyl)phenyl)cyclohexanecarbonitrile is an organic compound with the molecular formula C14H12F3NO and a molecular weight of 267.25 g/mol . This compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a cyclohexane ring bearing a nitrile and a ketone group . It is primarily used for research purposes in various fields of chemistry and biology .
Preparation Methods
The synthesis of 4-Oxo-1-(2-(trifluoromethyl)phenyl)cyclohexanecarbonitrile can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely applied transition metal-catalyzed carbon-carbon bond-forming reaction . This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like toluene or ethanol . Industrial production methods may involve bulk manufacturing and custom synthesis to meet specific research requirements .
Chemical Reactions Analysis
4-Oxo-1-(2-(trifluoromethyl)phenyl)cyclohexanecarbonitrile undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol or other reduced forms.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-Oxo-1-(2-(trifluoromethyl)phenyl)cyclohexanecarbonitrile has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-Oxo-1-(2-(trifluoromethyl)phenyl)cyclohexanecarbonitrile involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets . The ketone and nitrile groups can form hydrogen bonds and other interactions with proteins and enzymes, modulating their activity and function .
Comparison with Similar Compounds
4-Oxo-1-(2-(trifluoromethyl)phenyl)cyclohexanecarbonitrile can be compared with other similar compounds, such as:
4-Oxo-1-(2-(trifluoromethyl)phenyl)cyclohexane-1-carbonitrile: This compound shares a similar structure but may have different reactivity and applications.
4-Oxo-1-(2-(trifluoromethyl)phenyl)cyclohexanecarboxylic acid: This compound has a carboxylic acid group instead of a nitrile group, leading to different chemical properties and uses.
Properties
CAS No. |
943326-34-9 |
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Molecular Formula |
C14H12F3NO |
Molecular Weight |
267.25 g/mol |
IUPAC Name |
4-oxo-1-[2-(trifluoromethyl)phenyl]cyclohexane-1-carbonitrile |
InChI |
InChI=1S/C14H12F3NO/c15-14(16,17)12-4-2-1-3-11(12)13(9-18)7-5-10(19)6-8-13/h1-4H,5-8H2 |
InChI Key |
AWVPMWMRNFHWKY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1=O)(C#N)C2=CC=CC=C2C(F)(F)F |
Origin of Product |
United States |
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